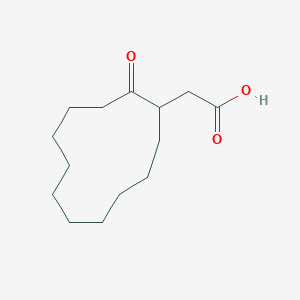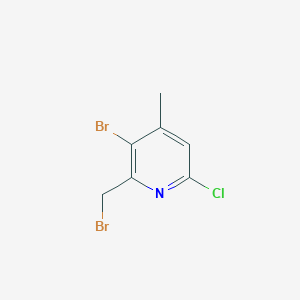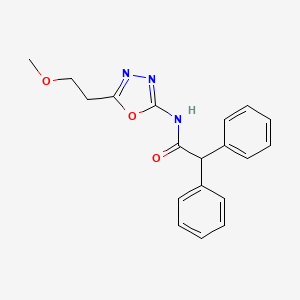![molecular formula C20H23N3O5 B8618503 2-[4-benzyl-1-(5-methoxy-2-nitrophenyl)piperazin-2-yl]acetic acid](/img/structure/B8618503.png)
2-[4-benzyl-1-(5-methoxy-2-nitrophenyl)piperazin-2-yl]acetic acid
概要
説明
2-[4-benzyl-1-(5-methoxy-2-nitrophenyl)piperazin-2-yl]acetic acid is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group, a methoxy group, and a nitrophenyl group attached to a piperazine ring, which is further connected to an acetic acid moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-benzyl-1-(5-methoxy-2-nitrophenyl)piperazin-2-yl]acetic acid typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment of the Methoxy and Nitrophenyl Groups: The methoxy and nitrophenyl groups are introduced through electrophilic aromatic substitution reactions. The piperazine derivative is reacted with 5-methoxy-2-nitrobenzene under acidic conditions to achieve this step.
Formation of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid moiety through a carboxylation reaction. The intermediate compound is treated with carbon dioxide in the presence of a suitable catalyst to form the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-[4-benzyl-1-(5-methoxy-2-nitrophenyl)piperazin-2-yl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methoxy groups can be replaced with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
2-[4-benzyl-1-(5-methoxy-2-nitrophenyl)piperazin-2-yl]acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-[4-benzyl-1-(5-methoxy-2-nitrophenyl)piperazin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and exhibiting antimicrobial properties.
類似化合物との比較
2-[4-benzyl-1-(5-methoxy-2-nitrophenyl)piperazin-2-yl]acetic acid can be compared with other similar compounds, such as:
2-(4-Benzyl-1-(5-methoxyphenyl)piperazin-2-yl)acetic acid: Lacks the nitro group, resulting in different biological activities.
2-(4-Benzyl-1-(5-nitrophenyl)piperazin-2-yl)acetic acid: Lacks the methoxy group, leading to variations in chemical reactivity and biological properties.
2-(4-Benzyl-1-(5-methoxy-2-nitrophenyl)piperazin-2-yl)propanoic acid: Contains a propanoic acid moiety instead of acetic acid, affecting its chemical and biological behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activities compared to its analogs.
特性
分子式 |
C20H23N3O5 |
|---|---|
分子量 |
385.4 g/mol |
IUPAC名 |
2-[4-benzyl-1-(5-methoxy-2-nitrophenyl)piperazin-2-yl]acetic acid |
InChI |
InChI=1S/C20H23N3O5/c1-28-17-7-8-18(23(26)27)19(12-17)22-10-9-21(14-16(22)11-20(24)25)13-15-5-3-2-4-6-15/h2-8,12,16H,9-11,13-14H2,1H3,(H,24,25) |
InChIキー |
PEUPLHNHOZLXRQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])N2CCN(CC2CC(=O)O)CC3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Chlorophenyl)methoxy]pyridine](/img/structure/B8618454.png)


![4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-methanol](/img/structure/B8618494.png)





![2[(3-Methoxyphenyl)oxy]thiazole](/img/structure/B8618531.png)

